molecular formula C23H26N4O4S B2913782 N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-33-4

N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2913782
CAS No.: 898450-33-4
M. Wt: 454.55
InChI Key: AFCRUPJLUCBZSS-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural features, which include a cyanophenyl group, a tosylpiperidinyl moiety, and an oxalamide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Tosylpiperidine Intermediate

      Starting Material: Piperidine

      Reagents: Tosyl chloride, base (e.g., triethylamine)

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective tosylation of the piperidine nitrogen.

  • Preparation of the Cyanophenyl Intermediate

      Starting Material: 2-Bromobenzonitrile

      Reagents: Grignard reagent (e.g., phenylmagnesium bromide)

      Conditions: The reaction is performed under anhydrous conditions to form the 2-cyanophenyl magnesium bromide intermediate.

  • Coupling Reaction

      Reagents: The tosylpiperidine intermediate and the cyanophenyl intermediate are coupled using a coupling agent such as oxalyl chloride.

      Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Conditions: Reactions are typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Reactions are usually performed in anhydrous solvents.

      Products: Reduction can convert nitriles to amines or reduce other functional groups present in the molecule.

  • Substitution

      Reagents: Nucleophiles such as amines or alkoxides.

      Conditions: Substitution reactions often require the presence of a catalyst or a base.

      Products: Substitution can lead to the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(2-(1-piperidinyl)ethyl)oxalamide: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.

    N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Contains a urea linkage instead of an oxalamide, potentially altering its interaction with biological targets.

    N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate: Features a carbamate group, which may influence its stability and reactivity.

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group, in particular, may enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-21-8-3-2-6-18(21)16-24/h2-3,6,8-12,19H,4-5,7,13-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCRUPJLUCBZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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